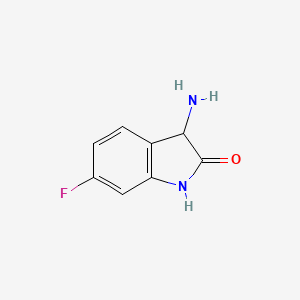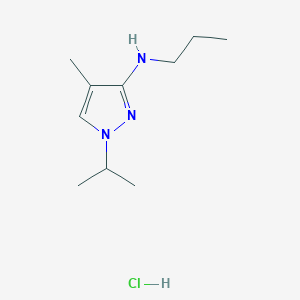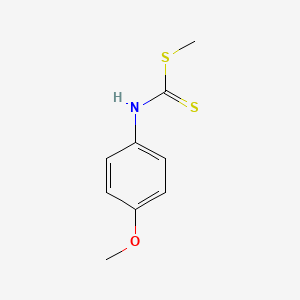![molecular formula C19H17ClN2O4S B12226743 (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B12226743.png)
(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione is a synthetic organic molecule that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thiazolidine-2,4-dione core, a furan ring, and a morpholine moiety, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with chloroacetic acid under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a 2-chlorophenyl-substituted furan aldehyde.
Addition of the Morpholine Moiety: The morpholine group is incorporated via a nucleophilic substitution reaction, where morpholine reacts with an appropriate intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the thiazolidine-2,4-dione core, potentially converting it to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, thiazolidinediones are known for their anti-inflammatory and anti-diabetic properties. This compound may exhibit similar activities, making it a candidate for biological studies.
Medicine
In medicine, thiazolidinediones are used as insulin sensitizers in the treatment of type 2 diabetes. This compound could be explored for similar therapeutic applications.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione likely involves interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in the regulation of glucose and lipid metabolism. The compound may activate PPARs, leading to improved insulin sensitivity and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Uniqueness
The uniqueness of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione lies in its specific structural features, such as the combination of a furan ring and a morpholine moiety, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C19H17ClN2O4S |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H17ClN2O4S/c20-15-4-2-1-3-14(15)16-6-5-13(26-16)11-17-18(23)22(19(24)27-17)12-21-7-9-25-10-8-21/h1-6,11H,7-10,12H2/b17-11+ |
InChI Key |
DRCIKZIDUOZNCW-GZTJUZNOSA-N |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=O |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226662.png)

![1-[(3-Bromophenyl)methyl]-3-fluoropyrrolidine-3-carboxamide](/img/structure/B12226676.png)
![2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12226688.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12226694.png)
![2-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B12226705.png)

![4-{6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B12226709.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B12226716.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12226732.png)
![3-Ethyl-2-hydrazino-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-4-on e](/img/structure/B12226740.png)
![5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12226745.png)
![2-Cyclopropyl-4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B12226752.png)
